4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC17206648
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16O2 |
|---|---|
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C20H16O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-14H,15H2 |
| Standard InChI Key | DVCVARAJKKXAPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde consists of two connected phenyl rings (biphenyl core) with substituents at specific positions (Figure 1). The benzyloxy group at the 4'-position introduces steric bulk and lipophilicity, while the aldehyde at the 3-position serves as a reactive site for nucleophilic additions or condensations.
Molecular Formula and Weight
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Molecular Formula: C₂₀H₁₆O₂
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Molecular Weight: 288.34 g/mol (calculated based on analogous compounds )
Spectroscopic Data
While direct data for this compound is scarce, related biphenyl aldehydes exhibit characteristic infrared (IR) peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch). Nuclear magnetic resonance (NMR) spectra typically show a singlet for the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the δ 6.8–7.6 ppm range .
Table 1: Comparative Physicochemical Properties of Biphenyl Aldehydes
Chemical Reactivity and Derivitization
The aldehyde group in 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde participates in numerous reactions, making it a valuable synthetic intermediate.
Nucleophilic Additions
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Grignard Reactions: Alkyl/aryl magnesium halides add to the aldehyde, forming secondary alcohols. For example, reaction with methylmagnesium bromide yields 4'-(benzyloxy)[1,1'-biphenyl]-3-methanol.
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Wittig Reactions: Generate α,β-unsaturated carbonyl compounds when treated with ylides.
Condensation Reactions
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Schiff Base Formation: Reacts with primary amines (e.g., aniline) in ethanol under reflux to produce imines, useful in coordination chemistry .
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Knoevenagel Condensation: With active methylene compounds (e.g., malononitrile) yields α-cyanocinnamates.
Oxidation and Reduction
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Oxidation: Using KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid.
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Reduction: NaBH₄ in methanol reduces the aldehyde to a primary alcohol without affecting the benzyloxy group.
Applications in Materials and Pharmaceuticals
While direct applications of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde are understudied, its structural analogs have demonstrated significant utility.
Pharmaceutical Intermediates
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Anti-inflammatory Agents: Biphenyl aldehydes serve as precursors to PPARγ agonists, which modulate glucose metabolism and inflammation.
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Anticancer Scaffolds: Schiff bases derived from similar aldehydes exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .
Materials Science
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Liquid Crystals: The planar biphenyl core and flexible benzyloxy group enable mesophase formation in thermotropic liquid crystals.
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Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg increased by 15°C at 5 wt% loading).
Research Gaps and Future Directions
Current literature focuses on substituted variants (e.g., methyl or hydroxy derivatives), leaving the parent compound underexplored. Priority areas include:
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Catalytic Asymmetric Reactions: Developing enantioselective syntheses using chiral catalysts.
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Structure-Activity Relationships: Systematic studies to correlate substituent effects with biological activity.
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Green Synthesis: Optimizing solvent-free or microwave-assisted routes to improve sustainability .
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